molecular formula C5H2BrNO2S B1495282 4-Bromo-2,5-thiazoledicarboxaldehyde

4-Bromo-2,5-thiazoledicarboxaldehyde

Cat. No.: B1495282
M. Wt: 220.05 g/mol
InChI Key: DHOJCGMNPNKTIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2,5-thiazoledicarboxaldehyde (CAS: 1809161-49-6) is a heterocyclic organic compound with the molecular formula C₅H₂BrNO₂S. Its structure consists of a thiazole core (a five-membered ring containing nitrogen and sulfur atoms) substituted with a bromine atom at position 4 and two aldehyde groups at positions 2 and 5 (BrC₁=C(C=O)SC(C=O)=N₁) . The compound is cataloged under identifiers such as MFCD27756697 and DHOJCGMNPNKTIN-UHFFFAOYSA-N, with a typical purity of 95% in commercial supplies .

The presence of dual aldehyde functionalities and a bromine atom makes it a versatile intermediate in organic synthesis, particularly for cross-coupling reactions (e.g., Suzuki-Miyaura) and as a building block for pharmaceuticals or materials science applications. Its electron-deficient thiazole ring further enhances reactivity in nucleophilic additions or condensations.

Properties

Molecular Formula

C5H2BrNO2S

Molecular Weight

220.05 g/mol

IUPAC Name

4-bromo-1,3-thiazole-2,5-dicarbaldehyde

InChI

InChI=1S/C5H2BrNO2S/c6-5-3(1-8)10-4(2-9)7-5/h1-2H

InChI Key

DHOJCGMNPNKTIN-UHFFFAOYSA-N

Canonical SMILES

C(=O)C1=C(N=C(S1)C=O)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table compares 4-Bromo-2,5-thiazoledicarboxaldehyde with analogous brominated heterocyclic aldehydes from commercial catalogs (e.g., Combi-Blocks) :

Compound ID Name Heterocycle Substituents Molecular Formula Purity Key Features
JN-1609 This compound Thiazole Br (C4), CHO (C2, C5) C₅H₂BrNO₂S 95% Dual aldehydes, brominated thiazole
HI-1281 5-Bromo-1,3-thiazole-4-carbaldehyde Thiazole Br (C5), CHO (C4) C₄H₂BrNOS 95% Single aldehyde, bromine at C5
YF-2102 2-Bromothiophene-3-carbaldehyde Thiophene Br (C2), CHO (C3) C₅H₃BrOS 96% Thiophene core, mono-aldehyde
CA-4273 3-Bromothiophene-2-carbaldehyde Thiophene Br (C3), CHO (C2) C₅H₃BrOS 98% High purity, thiophene scaffold
HI-1644 4-Bromothiophene-3-carbaldehyde Thiophene Br (C4), CHO (C3) C₅H₃BrOS 95% Bromine and aldehyde on adjacent carbons

Key Comparison Points

Heterocycle Type
  • Thiazole vs. Thiophene : Thiazole rings (N and S) are more electron-deficient than thiophenes (S only), influencing reactivity in electrophilic substitutions and coordination chemistry. Thiazoles are prevalent in drug design (e.g., antibiotics), while thiophenes are common in materials science (e.g., conductive polymers) .
Aldehyde Functionality
  • Dual vs. Single Aldehydes: The target compound’s two aldehyde groups enable bifunctional reactivity, making it suitable for forming macrocycles, dendrimers, or crosslinked polymers. Mono-aldehydes (e.g., HI-1281, YF-2102) are typically used in stepwise syntheses where single-site functionalization is required .
Substituent Positioning
  • Bromine Placement : Bromine at C4 in the target compound vs. C5 in HI-1281 alters steric and electronic effects. For example, C4 bromine on thiazole may enhance regioselectivity in cross-coupling reactions compared to C5 .
  • Aldehyde Positioning : In thiophene derivatives (e.g., YF-2102, CA-4273), aldehyde placement adjacent to bromine (C2/C3 or C3/C4) can affect conjugation and stability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.